![molecular formula C12H14F3N3O B2402069 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol CAS No. 1551360-20-3](/img/structure/B2402069.png)
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs . It has been found to improve drug potency, particularly in the inhibition of the reverse transcriptase enzyme . This suggests that our compound could potentially be used in the development of new pharmaceuticals.
NMR Labeling
The trifluoromethyl group has been found to be useful in NMR labeling . This is particularly important in obtaining structural information from selectively fluorine-labeled peptides, proteins, and non-peptidic structures .
Protein Folding
The trifluoromethyl group can influence complex biological processes such as protein translation and folding . This suggests that our compound could be used in research related to protein structure and function.
Antidepressant Applications
Compounds containing a trifluoromethyl group have been found to have antidepressant properties . This suggests potential applications of our compound in the treatment of depression.
Antipsychotic Applications
Trifluoromethyl-containing compounds have also been used in antipsychotic drugs . This indicates that our compound could potentially be used in the treatment of psychiatric disorders.
Antihistamine Applications
The trifluoromethyl group has been found to have antihistamine properties . This suggests that our compound could be used in the development of new antihistamine drugs.
Anti-fungal Applications
Compounds with a trifluoromethyl group have been used in anti-fungal drugs . This indicates potential applications of our compound in the treatment of fungal infections.
Anticancer Applications
Trifluoromethyl-containing compounds have been found to have anticancer properties . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Propriétés
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-7(4-5-19)18-10-3-2-8(16)6-9(10)17-11(18)12(13,14)15/h2-3,6-7,19H,4-5,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXENMXMNZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

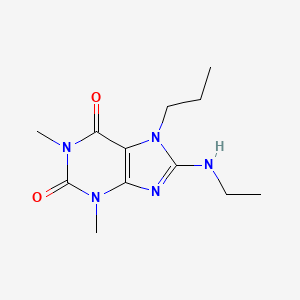
![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)
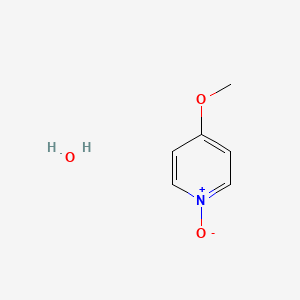
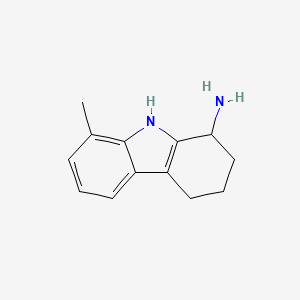
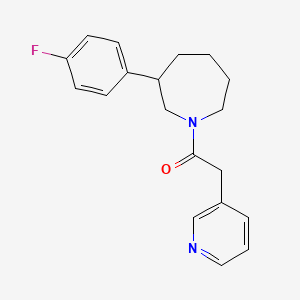
![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)
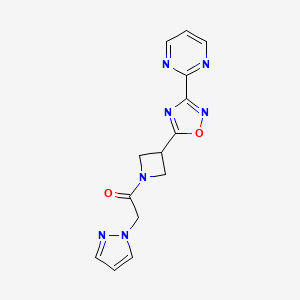
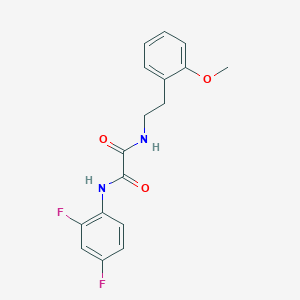
![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)
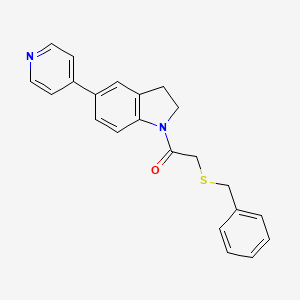
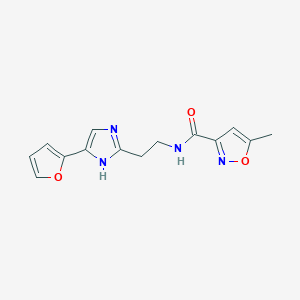
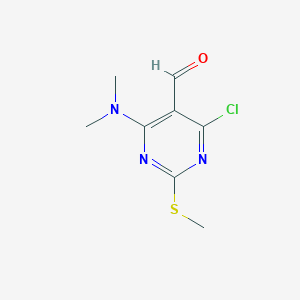
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)